2-amino-2-(2-methylphenyl)acetonitrile hydrochloride
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Overview
Description
2-amino-2-(2-methylphenyl)acetonitrile hydrochloride is an organic compound that has garnered significant interest in the scientific community due to its unique physical and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(2-methylphenyl)acetonitrile hydrochloride typically involves the reaction of 2-methylbenzyl cyanide with ammonia in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form for stability and ease of handling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(2-methylphenyl)acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include amides, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-amino-2-(2-methylphenyl)acetonitrile hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-2-(2-methylphenyl)acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2-phenylacetonitrile hydrochloride
- 2-amino-2-(4-methylphenyl)acetonitrile hydrochloride
- 2-amino-2-(3-methylphenyl)acetonitrile hydrochloride
Uniqueness
2-amino-2-(2-methylphenyl)acetonitrile hydrochloride is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
348143-66-8 |
---|---|
Molecular Formula |
C9H11ClN2 |
Molecular Weight |
182.65 g/mol |
IUPAC Name |
2-amino-2-(2-methylphenyl)acetonitrile;hydrochloride |
InChI |
InChI=1S/C9H10N2.ClH/c1-7-4-2-3-5-8(7)9(11)6-10;/h2-5,9H,11H2,1H3;1H |
InChI Key |
OHURLUHBCFVADA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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